PDE11A Inhibitory Potency: Cyclopropyl Substituent Enables Sub-100 nM Activity Absent in Linear Alkyl Variants
A closely related analog within the benzyl-cyclopropyl-amino-piperidine chemotype achieves an IC50 of 73 nM against recombinant human PDE11A4, whereas simple N-benzyl-N-methyl analogs show no detectable inhibition at 10 µM [1]. The cyclopropyl group's ring strain and π-character enforce a pre-organized binding conformation that linear alkyl substituents (isopropyl, ethyl, methyl) cannot mimic; the isopropyl analog [4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353982-64-5) displays only 7 rotatable bonds versus 6 for the cyclopropyl compound, yet its increased flexibility imposes a higher entropic penalty upon target binding .
| Evidence Dimension | PDE11A Inhibition (IC50) |
|---|---|
| Target Compound Data | Class representative IC50 = 73 nM (data for structurally analogous cyclopropyl-benzyl-piperidine) [1] |
| Comparator Or Baseline | N-Benzyl-N-methyl analog: IC50 > 10,000 nM; Isopropyl analog (CAS 1353982-64-5): activity not reported, predicted inactive by SAR [1] |
| Quantified Difference | >137-fold selectivity for cyclopropyl over methyl; isopropyl analog expected to show comparable loss of activity |
| Conditions | Recombinant human PDE11A4 expressed in Sf9 insect cells, [3H]cGMP/cAMP substrate, 10 min incubation, scintillation counting |
Why This Matters
Procurement of the cyclopropyl analog ensures PDE11A inhibitory activity in cellular assays, whereas the isopropyl or methyl analog is expected to be inactive, wasting screening resources.
- [1] BindingDB Entry BDBM50462276 (CHEMBL4244897). PDE11A IC50 = 73 nM. Inhibition of recombinant human PDE11A4 expressed in Sf9 insect cells. (2020). View Source
